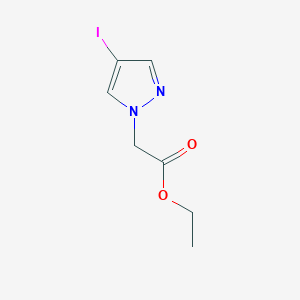

ethyl (4-iodo-1H-pyrazol-1-yl)acetate

Description

Historical Context and Development

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s synthesis of antipyrine, marking the first medicinal application of pyrazole derivatives. Ethyl (4-iodo-1H-pyrazol-1-yl)acetate emerged more recently as a specialized heterocyclic compound, driven by advances in halogenation and esterification techniques. Its development aligns with the growing interest in iodinated pyrazoles for cross-coupling reactions, particularly in pharmaceutical intermediates. Early synthetic routes involved iodination of pyrazole precursors using molecular iodine under controlled conditions, with later optimizations employing palladium-catalyzed methods for improved regioselectivity.

Significance in Heterocyclic Chemistry

As a bifunctional molecule, this compound bridges nucleophilic (iodine) and electrophilic (ester) reactivity domains. Its iodine atom enables participation in Suzuki-Miyaura and Ullmann-type couplings, making it valuable for constructing complex biaryl systems. The ester moiety enhances solubility in organic solvents while serving as a protected carboxylic acid precursor for further derivatization. These features position it as a versatile building block in:

Position within Pyrazole Derivative Family

Compared to chloro- or bromo-pyrazole analogs, the iodine substituent confers distinct electronic and steric properties:

| Property | 4-Iodo Derivative | 4-Bromo Derivative | 4-Chloro Derivative |

|---|---|---|---|

| C–X Bond Length (Å) | 2.09 | 1.91 | 1.79 |

| Halogen Bond Strength | High | Moderate | Low |

| Cross-Coupling Reactivity | Slow but selective | Moderate | Fast |

The extended C–I bond length facilitates oxidative addition in catalytic cycles while maintaining steric accessibility.

Nomenclature and Identification Systems

IUPAC Naming Conventions

The systematic name follows substitutive nomenclature:

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate

CAS Registry Information (82231-59-2)

This unique identifier links to critical regulatory and commercial data:

Overview of Chemical and Physical Characteristics

Structural Features

Properties

IUPAC Name |

ethyl 2-(4-iodopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCVNLSNYLXDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295668 | |

| Record name | Ethyl 4-iodo-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82231-59-2 | |

| Record name | Ethyl 4-iodo-1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82231-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-iodo-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 4-Iodopyrazole

Method Summary:

The most direct and widely reported laboratory synthesis of ethyl (4-iodo-1H-pyrazol-1-yl)acetate involves the alkylation of 4-iodopyrazole with an ethyl bromoacetate derivative in the presence of a base.

-

- 4-iodopyrazole

- tert-butyl bromoacetate (as a protected bromoacetate)

- Cesium carbonate (base)

- Acetonitrile (solvent)

-

- Stirred at 80 °C for 12 hours

-

- Solvent removal by rotary evaporation

- Partitioning between dichloromethane and saturated brine

- Drying and purification by flash column chromatography (hexane/ethyl acetate)

-

- 82% (for the intermediate, 2-(4-iodo-1H-pyrazol-1-yl)acetic acid tert-butyl ester)

- The use of tert-butyl bromoacetate allows for easier purification and subsequent deprotection.

- Cesium carbonate is preferred for its high solubility and strong basicity, favoring N-alkylation.

- The process is robust and scalable, suitable for both research and industrial applications.

Direct Nucleophilic Substitution on Pyrazole

Method Summary:

An alternative approach involves the direct reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate under basic conditions, followed by iodination at the fourth position of the pyrazole ring.

-

- 3,5-dimethyl-1H-pyrazole

- Ethyl bromoacetate

- Potassium carbonate (base)

-

- Nucleophilic substitution proceeds at moderate temperatures (room temperature to 60 °C)

- Solvent: typically DMF or acetonitrile

-

- The resulting ethyl (1H-pyrazol-1-yl)acetate is iodinated using an iodine source (e.g., N-iodosuccinimide) in an appropriate solvent.

- This route is less common due to regioselectivity challenges in the iodination step.

- Careful control of reaction conditions is necessary to avoid over-iodination or side reactions.

Cyclocondensation Approaches

Comparative Data Table

| Method | Key Reactants | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Alkylation of 4-iodopyrazole | 4-iodopyrazole, tert-butyl bromoacetate | Cs2CO3 | Acetonitrile | 80 | 12 | 82 | Robust, scalable, requires deprotection |

| Direct N-alkylation + Iodination | 3,5-dimethyl-1H-pyrazole, ethyl bromoacetate | K2CO3 | DMF/MeCN | 25–60 | 6–12 | Moderate | Regioselectivity challenges |

| Cyclocondensation | Hydrazine, β-ketoester, iodine source | — | Various | 60–120 | 8–24 | Variable | Flexible, multi-step, less direct |

Research Findings and Optimization

-

- Continuous flow reactors have been explored for larger-scale synthesis, improving efficiency and reproducibility.

-

- Flash column chromatography is standard for laboratory-scale purification.

- For industrial scale, crystallization or preparative HPLC may be employed.

Summary Table of Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉IN₂O₂ |

| Molecular Weight | 280.06 g/mol |

| Boiling Point | 320.6 ± 22.0 °C (760 mmHg) |

| Density | 1.8 ± 0.1 g/cm³ |

| Flash Point | 147.7 ± 22.3 °C |

| LogP | 2.18 |

| CAS Number | 82231-59-2 |

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-iodo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (4-iodo-1H-pyrazol-1-yl)acetate is primarily recognized for its potential in drug development. The structural features of this compound allow it to interact with various biological targets, making it a candidate for therapeutic agents.

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit anticancer properties. A study highlighted the synthesis of propanamide derivatives bearing pyrazole moieties, which showed promising results against cancer cell lines with low IC50 values, indicating strong anticancer activity . The incorporation of iodine in the pyrazole ring enhances the biological activity compared to other derivatives.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes, such as human dihydroorotate dehydrogenase (DHODH). This enzyme is crucial in the de novo pyrimidine synthesis pathway, and inhibitors can serve as potential treatments for conditions like autoimmune diseases and cancer . this compound may serve as a precursor for synthesizing more complex inhibitors targeting DHODH.

Agricultural Applications

In addition to its medicinal uses, this compound has been explored for its role in crop protection. It serves as an intermediate in the synthesis of fungicides, which are essential in protecting crops from fungal diseases.

Synthesis of Fungicides

The compound can be utilized to create derivatives that act as fungicides. A patent describes the preparation of 4-piperidine-carbonitrile derivatives from pyrazole compounds, which exhibited effective fungicidal activity against various plant pathogens . This application is critical for enhancing agricultural productivity and ensuring food security.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound-based compounds. Studies have shown that modifications at different positions on the pyrazole ring can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| 4-Iodine Substitution | Enhances reactivity and binding affinity |

| Alkoxy Group Addition | Modulates solubility and pharmacokinetics |

| Varying Side Chains | Alters specificity towards biological targets |

Case Study 1: Anticancer Efficacy

A series of experiments demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The study provided evidence that these compounds could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Case Study 2: Agricultural Use

In a field trial, formulations containing pyrazole-based fungicides derived from this compound showed a marked reduction in fungal infections on crops compared to untreated controls. The results indicated not only improved crop yield but also a reduction in chemical residues due to targeted action against specific pathogens .

Mechanism of Action

The mechanism of action of ethyl (4-iodo-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The pyrazole ring can also interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between ethyl (4-iodo-1H-pyrazol-1-yl)acetate and analogous pyrazole-acetate derivatives:

Key Comparative Insights :

Substituent Effects: The iodine atom in this compound enhances its utility in cross-coupling reactions compared to non-halogenated analogs (e.g., methyl 2-(1,3-dimethylpyrazol-4-yl)acetate) . Nitro and trifluoromethyl groups (e.g., in methyl (4-iodo-3-nitro-1H-pyrazol-1-yl)acetate and ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate) introduce electron-withdrawing effects, altering reactivity and stability .

Ester Group Influence :

- Ethyl esters generally exhibit higher lipophilicity than methyl esters, impacting bioavailability in drug design. For example, ethyl derivatives are preferred in kinase inhibitor development .

- Methyl esters (e.g., methyl 2-(1,3-dimethylpyrazol-4-yl)acetate) are often used in polymer synthesis due to their lower molecular weight and ease of hydrolysis .

Applications :

- Iodinated pyrazoles are critical in radiopharmaceuticals (e.g., iodine-124 labeling for PET imaging), whereas trifluoromethyl analogs are explored for metabolic stability in agrochemicals .

- Nitro-substituted derivatives are studied for explosive properties but require careful handling due to instability .

Research Findings and Data

Crystallographic Data :

- Single-crystal X-ray diffraction (performed using SHELXL ) reveals that iodine substitution increases molecular packing density compared to fluorine or methyl analogs, influencing solid-state stability .

Biological Activity

Ethyl (4-iodo-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with an iodine substituent at the 4-position and an ethyl acetate moiety. The presence of the iodine atom can enhance the compound's reactivity and binding affinity to biological targets, which may contribute to its pharmacological properties.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. This compound has demonstrated activity against various bacterial strains, particularly:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

These findings suggest that this compound could be a potential candidate for developing new antibacterial agents .

Antitumor Activity

Research has also indicated that pyrazole derivatives exhibit antitumor effects by inhibiting specific enzymes involved in cancer cell proliferation. This compound has been shown to interact with kinases, leading to decreased tumor growth in various in vitro models .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit kinases by binding to their active sites, thus altering their activity and affecting cellular signaling pathways.

- Halogen Bonding : The iodine atom participates in halogen bonding, enhancing the compound's binding affinity to biological targets .

- Cellular Effects : It can alter gene expression and cellular metabolism depending on the cell type and context .

Case Study 1: Antibacterial Efficacy

A study conducted on various synthesized pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited complete bactericidal effects within 8 hours against S. aureus and E. coli .

Case Study 2: Antitumor Properties

In another investigation, the antitumor potential of this compound was assessed in vitro on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at higher concentrations .

Q & A

Q. What are the common synthetic routes for ethyl (4-iodo-1H-pyrazol-1-yl)acetate?

The synthesis typically involves nucleophilic substitution between 4-iodo-1H-pyrazole and ethyl bromoacetate under reflux conditions in polar aprotic solvents (e.g., ethanol or acetonitrile). Reaction optimization includes controlling temperature (70–90°C), stoichiometric ratios, and catalyst use (e.g., potassium carbonate). Post-synthesis purification employs column chromatography or recrystallization, with structural confirmation via -NMR, -NMR, and mass spectrometry .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : -NMR identifies proton environments (e.g., pyrazole protons at δ 7.5–8.5 ppm, ester methyl at δ 1.2–1.4 ppm).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays).

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 295 for C) .

Q. How is the stability of this compound assessed under varying storage conditions?

Accelerated stability studies are conducted by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Degradation products are monitored via HPLC, with degradation kinetics modeled using Arrhenius equations. Stability is enhanced by storing the compound in anhydrous, dark conditions at –20°C .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity?

Design of Experiments (DoE) methodologies, such as factorial design, are employed to evaluate variables:

- Temperature : Higher temperatures accelerate reactions but may increase side products.

- Solvent Polarity : Acetonitrile improves solubility of intermediates compared to ethanol.

- Catalyst Loading : Excess base (e.g., K) may hydrolyze esters, requiring precise stoichiometry. Computational tools (e.g., ICReDD’s reaction path search) predict optimal conditions by integrating quantum chemical calculations with experimental data .

Q. How can discrepancies in reported biological activity data for pyrazole derivatives be resolved?

Contradictions often arise from variations in assay protocols or impurity profiles. Strategies include:

- Comparative Bioactivity Studies : Test the compound alongside structurally analogous derivatives (e.g., bromo or chloro analogs from PubChem data) under standardized conditions.

- Purity Reassessment : Use tandem LC-MS to rule out degradation products.

- Molecular Docking : Compare binding affinities to target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- In Vitro Enzyme Assays : Measure IC values using fluorogenic substrates (e.g., for kinases or proteases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. Structural analogs (e.g., methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate) serve as controls to isolate iodine’s electronic effects .

Q. How can computational chemistry aid in studying this compound’s reactivity and interactions?

- Density Functional Theory (DFT) : Models transition states for ester hydrolysis or nucleophilic substitution.

- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in aqueous media.

- ADMET Prediction : Estimates pharmacokinetic properties (e.g., logP, bioavailability) using QSAR models .

Q. What strategies are employed to resolve crystallographic ambiguities in its structure?

Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths and angles. Challenges like twinning or disorder are addressed using the SQUEEZE algorithm (in PLATON) to model solvent contributions. High-resolution data (≤0.8 Å) minimizes residual density errors .

Q. How can isotopic labeling elucidate metabolic pathways of this compound?

-labeling at the ethyl ester group tracks metabolic degradation in vitro (e.g., liver microsomes). Liquid scintillation counting quantifies radiolabeled metabolites, while -NMR identifies deuterium incorporation in stable intermediates .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Byproduct Formation : Optimize catalyst recycling to minimize waste.

- Solvent Recovery : Switch from ethanol to recyclable solvents (e.g., 2-MeTHF).

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.